![molecular formula C15H13ClN2O3 B5778599 3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)
3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been extensively studied for its various biological activities.
Wirkmechanismus
The mechanism of action of 3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane of the microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone in lab experiments include its unique chemical structure, which allows for the development of novel drugs with improved efficacy and reduced toxicity. However, the limitations include the complexity of the synthesis process and the potential for side effects in vivo.
Zukünftige Richtungen
The potential future directions for the research on 3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone include the development of novel drugs for the treatment of various diseases, including cancer, bacterial, and fungal infections. Further research is also needed to explore the mechanism of action of the compound and to identify potential targets for drug development. Additionally, the development of more efficient and cost-effective synthesis methods for the compound is also an area of future research.
Synthesemethoden
The synthesis of 3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone involves the reaction between 3-chloroaniline and 4-nitroacetophenone in the presence of a suitable catalyst. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Wissenschaftliche Forschungsanwendungen
The chemical compound 3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone has been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. It has been extensively studied for its potential use in the development of novel drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(3-chloroanilino)-1-(4-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-2-1-3-13(10-12)17-9-8-15(19)11-4-6-14(7-5-11)18(20)21/h1-7,10,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNMAZWHDDYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.